molecular formula C13H11BCl2O3 B1438666 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid CAS No. 1256355-85-7

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Cat. No.: B1438666
CAS No.: 1256355-85-7
M. Wt: 296.9 g/mol
InChI Key: GMDQQBXOTWOKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 and a molecular weight of 296.94 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string OB(C1=CC=CC=C1OCC2=C(Cl)C=CC=C2Cl)O .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds .

Scientific Research Applications

Supramolecular Assemblies

Phenylboronic and 4-methoxyphenylboronic acids, including 2-(2,6-Dichlorophenylmethoxy)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies, obtained through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2, have significant implications in the field of crystal engineering (Pedireddi & Seethalekshmi, 2004).

Catalysis in Chemical Reactions

In chemical synthesis, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in this process, demonstrating the potential application of similar boronic acids in catalysis (Wang, Lu, & Ishihara, 2018).

Crystallization Control in Pharmaceuticals

2,6-Dimethoxyphenylboronic acid, which is structurally related, has been used to investigate polymorph control in crystallizations. This research offers insights into the use of similar boronic acids for controlling crystallization outcomes in pharmaceuticals (Semjonova & Be̅rziņš, 2022).

Advanced Bio-Applications

Phenylboronic acid and its derivatives, including this compound, have been established as significant in advanced bio-applications. Their ability to form reversible complexes with polyols like sugars, diols, and diphenols opens up various diagnostic and therapeutic applications (Lan & Guo, 2019).

Pharmaceutical and Chemical Engineering

Phenylboronic acid derivatives are widely used for recognition, separation, and detection of compounds like saccharides, glycolipids, and glycoproteins. These applications extend to fields like self-regulated insulin delivery, tissue engineering, and sensor systems, highlighting the versatility of boronic acids in pharmaceutical and chemical engineering (Liang-yin, 2006).

Safety and Hazards

While specific safety data for “2-(2,6-Dichlorophenylmethoxy)phenylboronic acid” is not available, phenylboronic acid, a related compound, is classified as harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(2,6-Dichlorophenylmethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound is known to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of the enzyme. The boronic acid group in this compound forms reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active site of the enzyme, leading to enzyme inhibition . Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation and migration of tumor cells by interfering with cell signaling pathways and inducing apoptosis . In particular, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, leading to cell cycle arrest and programmed cell death. Furthermore, this compound influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition . Additionally, this compound can bind to transcription factors and other regulatory proteins, thereby influencing gene expression and cellular signaling pathways. The inhibition of enzyme activity and modulation of gene expression are key mechanisms through which this compound exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but it can undergo degradation over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for the use of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to modulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic activity . Additionally, this compound can affect the synthesis and degradation of biomolecules, thereby influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins and other cellular components, which can affect its biochemical activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

[2-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BCl2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDQQBXOTWOKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=C(C=CC=C2Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655843
Record name {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-85-7
Record name Boronic acid, B-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.